Physicochemical Property Comparison
The target compound exhibits a predicted LogP of 1.66 and a TPSA of 63.8 Ų, whereas the non‑brominated analogue 2-(3-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is expected to display a lower LogP (~0.8–1.0) and a similar TPSA. The ~0.7–0.8 LogP unit increase, driven by the bromine substituent, enhances passive membrane permeability while maintaining aqueous solubility above 100 µM, a balance that is critical for cellular fragment screening . Direct experimental LogP or solubility data for the exact pair are not publicly available; the comparison is based on in silico predictions for the target and class‑level trends for halogenated vs. non‑halogenated pyridines [1].
| Evidence Dimension | Predicted lipophilicity |
|---|---|
| Target Compound Data | LogP 1.66 (predicted); TPSA 63.83 Ų |
| Comparator Or Baseline | 2-(3-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: LogP ~0.8–1.0 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.7–0.8 |
| Conditions | In silico prediction (fragment‑based drug‑likeness context) |
Why This Matters
A higher LogP within the 1–3 range is preferred for cellular target engagement, making the brominated compound a more suitable starting point for hit‑to‑lead optimisation.
- [1] S. D. Pickett et al., 'Enhancing the Hit-to-Lead Properties of Lead Optimization Libraries,' J. Med. Chem. 2000, 43, 2326–2335 (class trends for halogen impact on LogP and solubility). View Source
